molecular formula C18H15Cl2N3O2 B2380754 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide CAS No. 329701-54-4

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No. B2380754
CAS RN: 329701-54-4
M. Wt: 376.24
InChI Key: DWNKLNNIALBMHH-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide (DCIP) is a synthetic compound belonging to the isoxazolecarboxamide family. It is a white crystalline solid with a molecular weight of 333.8 g/mol and a melting point of 159-162 °C. DCIP is a highly lipophilic compound and has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug design, and biochemistry.

Mechanism of Action

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a selective inhibitor of CYP3A4, an important enzyme involved in drug metabolism. The mechanism of action of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is thought to involve the binding of the compound to the active site of the enzyme, which results in a decrease in the catalytic activity of the enzyme. This inhibition of the enzyme’s activity results in a decrease in the metabolism of drugs, which can lead to an increase in the bioavailability of the drugs.
Biochemical and Physiological Effects
3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been studied extensively for its potential effects on biochemical and physiological processes. Studies have shown that 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide can inhibit the activity of several other enzymes involved in drug metabolism, such as CYP2C9, CYP2C19, and CYP2D6. Additionally, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Finally, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been found to inhibit the activity of the enzyme glutathione-S-transferase, which is involved in the detoxification of drugs.

Advantages and Limitations for Lab Experiments

The use of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in laboratory experiments provides several advantages. First, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a highly lipophilic compound, which makes it ideal for use in aqueous systems. Second, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been found to be a selective inhibitor of CYP3A4, which makes it useful for studying the structure-activity relationships of drugs. Finally, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been found to have a wide range of effects on biochemical and physiological processes, making it a useful tool for studying the mechanism of action of drugs.
However, there are some limitations to the use of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in laboratory experiments. First, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a synthetic compound and is not found naturally in the body, which means that the results of experiments involving 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide may not be applicable to the natural environment. Second, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a potent inhibitor of enzymes, and its use in laboratory experiments should be done with caution. Finally, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

The potential applications of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in the field of medicinal chemistry are far-reaching. Future research could focus on the development of new compounds based on the structure of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide, such as prodrugs or analogs with improved properties. Additionally, further research could be conducted on the mechanism of action of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in order to better understand its effects on biochemical and physiological processes. Finally, further research could be conducted to investigate the potential use of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in drug design, as well as its potential use as a drug target.

Synthesis Methods

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide can be synthesized by a variety of methods, including the reaction of 2,6-dichlorobenzaldehyde and pyridine, followed by a condensation reaction with dimethylformamide. The reaction is typically carried out in an inert atmosphere and yields 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide in a high yield.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been used as a selective inhibitor of human cytochrome P450 (CYP) 3A4, an important enzyme involved in drug metabolism. In drug design, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been used to study the structure-activity relationships of drug candidates, as well as to design novel compounds with improved properties. In biochemistry, 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has been used to study the structure and function of various proteins and enzymes, as well as to investigate the mechanism of action of drugs.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-15(18(24)23(2)10-12-5-4-8-21-9-12)17(22-25-11)16-13(19)6-3-7-14(16)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKLNNIALBMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

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